molecular formula C9H8ClF4NO2 B7451656 2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hcl

2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hcl

Cat. No.: B7451656
M. Wt: 273.61 g/mol
InChI Key: DYWINHOXQTXVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tetrafluorophenyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4,5-tetrafluorobenzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 2,3,4,5-tetrafluorobenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt of 2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The tetrafluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The tetrafluorophenyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-fluorophenyl)propanoic acid
  • 2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid
  • 2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride

Uniqueness

2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride is unique due to the presence of the tetrafluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2.ClH/c10-4-1-3(2-5(14)9(15)16)6(11)8(13)7(4)12;/h1,5H,2,14H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWINHOXQTXVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.